molecular formula C20H36O6 B12043883 2-(oxolan-2-ylmethoxy)oxane;3-(oxolan-2-ylmethoxy)oxane

2-(oxolan-2-ylmethoxy)oxane;3-(oxolan-2-ylmethoxy)oxane

Cat. No.: B12043883
M. Wt: 372.5 g/mol
InChI Key: OMNURHQDSBSXKB-UHFFFAOYSA-N
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Description

2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane are organic compounds that belong to the class of ethers. These compounds are characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) and an oxolan ring (a five-membered ring containing one oxygen atom) connected via a methoxy group. They are used in various chemical and industrial applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane typically involves the reaction of oxane derivatives with oxolan derivatives under specific conditions. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.

Industrial Production Methods

Industrial production of these compounds may involve continuous flow processes to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction. The products are then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane have various applications in scientific research:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.

    Biology: They can be used as building blocks for the synthesis of biologically active compounds.

    Medicine: Research into their potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: These compounds are used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane involves their interaction with specific molecular targets. These compounds can act as ligands, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A five-membered ring ether similar to the oxolan ring.

    1,4-Dioxane: A six-membered ring ether similar to the oxane ring.

    Methoxyethane: An ether with a simpler structure but similar functional groups.

Uniqueness

2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane are unique due to their combined oxane and oxolan rings, which provide distinct chemical properties and reactivity compared to simpler ethers. This makes them valuable in various specialized applications.

Properties

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

2-(oxolan-2-ylmethoxy)oxane;3-(oxolan-2-ylmethoxy)oxane

InChI

InChI=1S/2C10H18O3/c1-3-9(7-11-5-1)13-8-10-4-2-6-12-10;1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h2*9-10H,1-8H2

InChI Key

OMNURHQDSBSXKB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2CCCO2.C1CC(COC1)OCC2CCCO2

Origin of Product

United States

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